molecular formula C11H14O3 B171427 Methyl 4-(methoxymethyl)phenylacetate CAS No. 115414-80-7

Methyl 4-(methoxymethyl)phenylacetate

Cat. No. B171427
M. Wt: 194.23 g/mol
InChI Key: PICKHCWVNHPTSX-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethyl)phenylacetate is a chemical compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 . It is a clear liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for Methyl 4-(methoxymethyl)phenylacetate is 1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Methyl 4-(methoxymethyl)phenylacetate is a clear liquid with a molecular weight of 194.23 . It has a refractive index of n20/D 1.516 (lit.) and a density of 1.135 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Studies on phenylacetic acid derivatives, including the synthesis of compounds via reactions involving related structures, highlight the chemical versatility and potential for generating various bioactive molecules. For instance, Varma et al. (2006) reported on the production of phenylacetic acid derivatives by Curvularia lunata, indicating the biological pathways that can produce related compounds (Varma et al., 2006).

  • Quantum mechanical studies, such as those by Mason et al. (2016), on the aldol reaction involving methoxyphenylacetate derivatives underscore the importance of understanding the reaction mechanisms and the stereochemistry of products related to methyl 4-(methoxymethyl)phenylacetate (Mason et al., 2016).

  • Research on the synthesis of functionalized molecules, for example, Shahvelayati et al. (2017) described the synthesis of complex thiazol-2(3H)-imine derivatives, showcasing methodologies that could be applicable in manipulating the structure of methyl 4-(methoxymethyl)phenylacetate for the development of new chemical entities (Shahvelayati et al., 2017).

Potential Bioactivity and Environmental Impact

  • Investigations into the environmental behavior and bioactivity of methoxy-functionalized compounds and phenylacetate derivatives provide insights into the potential ecological and pharmaceutical relevance of methyl 4-(methoxymethyl)phenylacetate. For instance, Jørgensen et al. (2012) explored the leaching potential of azoxystrobin and its degradation product, emphasizing the environmental mobility and persistence of related compounds (Jørgensen et al., 2012).

  • Synthesis and evaluation of novel compounds for bioactivity, as conducted by Guan et al. (2011), who synthesized coumarin derivatives containing methoxyimino phenylacetate, highlight the potential for discovering new bioactive molecules with structures akin to methyl 4-(methoxymethyl)phenylacetate (Guan et al., 2011).

Safety And Hazards

Methyl 4-(methoxymethyl)phenylacetate has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-[4-(methoxymethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICKHCWVNHPTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557540
Record name Methyl [4-(methoxymethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(methoxymethyl)phenylacetate

CAS RN

17833-56-6
Record name Methyl [4-(methoxymethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(methoxymethyl)phenylacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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